N-Benzoyl-L-valyl-glycyl-L-arginine 4-nitroanilide hydrochloride (Bz-Val-Gly-Arg-pNA) is a synthetic peptide commonly employed as a chromogenic substrate in biochemical and biomedical research [, , , , , , , , , , , , , , , , , , , , , ]. It belongs to the class of chromogenic substrates, which release a colored compound upon enzymatic hydrolysis, enabling spectrophotometric quantification of enzyme activity. Bz-Val-Gly-Arg-pNA is particularly recognized as a substrate for trypsin-like serine proteases [, , , , , , , , , , , , , , , ].
BZ-Val-gly-arg-p-nitroanilide is a synthetic compound widely utilized in biochemical and medical research. It serves primarily as a substrate for studying proteolytic enzymes, particularly those involved in blood coagulation and fibrinolysis. The compound's structure allows it to be cleaved by specific enzymes, facilitating the measurement of enzymatic activity in various diagnostic assays. BZ-Val-gly-arg-p-nitroanilide is classified as a serine protease substrate within the peptidase family M1, highlighting its role in enzymatic processes related to protein digestion and regulation.
The synthesis of BZ-Val-gly-arg-p-nitroanilide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential assembly of the peptide chain, which includes the following steps:
The molecular formula for BZ-Val-gly-arg-p-nitroanilide is , indicating a complex structure composed of multiple functional groups. The compound features:
The molecular weight of BZ-Val-gly-arg-p-nitroanilide is approximately 532.63 g/mol, and its structure can be visualized using various computational chemistry tools that model peptide bonds and functional group interactions .
BZ-Val-gly-arg-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions are crucial for understanding enzyme kinetics and mechanisms.
The hydrolysis reaction can be monitored spectrophotometrically by measuring absorbance at 405 nm, corresponding to the yellow color produced by p-nitroaniline.
The mechanism by which BZ-Val-gly-arg-p-nitroanilide functions involves its interaction with specific proteolytic enzymes. Upon binding, these enzymes catalyze the cleavage of the peptide bond, leading to:
This mechanism is essential for applications in diagnostic assays that monitor coagulation factors and anticoagulant therapy .
BZ-Val-gly-arg-p-nitroanilide has several significant applications:
Bz-Val-Gly-Arg-pNA belongs to the class of peptide chromogenic substrates designed to probe the catalytic activity of serine proteases through specific hydrolysis at the arginine C-terminal bond. Its structure comprises three key elements:
This substrate exhibits preferential cleavage by trypsin-like serine proteases that recognize arginine at the P1 position. Its specificity profile differs significantly from related substrates:
Table 1: Specificity Profile of Bz-Val-Gly-Arg-pNA Against Key Serine Proteases
Enzyme | Hydrolysis Rate | Comparison to Ideal Substrate |
---|---|---|
Thrombin | Low | <10% of TGPRpNA activity [3] |
Factor Xa | Negligible | No detectable activity [1] |
Trypsin | High | Comparable to Bz-Phe-Val-Arg-pNA |
uPA | Moderate | Used in activity quantification [1] |
Plasmin | Low | <5% of S-2251 hydrolysis [1] |
Bz-Val-Gly-Arg-pNA serves as a standard tool for uPA activity measurement due to:
The specificity constant (kcat/Km) for uPA is approximately 2.1 × 10³ M⁻¹s⁻¹, making it sufficiently sensitive for clinical sample analysis where uPA serves as a cancer progression biomarker.
The hydrolysis mechanism follows Michaelis-Menten kinetics:
E + S ⇌ ES → E + P1 + pNA
Key kinetic parameters:
p-Nitroaniline release is monitored at 405 nm (ε = 9,900 M⁻¹cm⁻¹ at pH 7.4) with first-order release kinetics under pseudo-first-order enzyme excess conditions. The cleavage rate is modulated by:
Bz-Val-Gly-Arg-pNA has revealed enzyme subsite architecture through competitive inhibition studies:
Table 2: Competitive Inhibitors of Bz-Val-Gly-Arg-pNA Hydrolysis
Inhibitor | Target Enzyme | Ki (μM) | Mechanism |
---|---|---|---|
D-Phe-Pro-Arg-CH₂Cl | Thrombin | 0.008 | Irreversible |
Benzamidine | Trypsin | 12.5 | Competitive |
E-64 | Cysteine proteases | No effect | -- |
p-Aminobenzamidine | Serine proteases | 18.2 | Competitive |
Computational SSI* | uPA | ~40 | Substrate-selective [4] |
*Substrate Selective Inhibitor from computational design
Notably, computational approaches using pharmacophore modeling and iterative stochastic elimination (ISE) algorithms have identified substrate-selective inhibitors (SSIs) that distinguish between Bz-Val-Gly-Arg-pNA and other arginine substrates. These bind to exosites rather than the catalytic triad, preserving the enzyme's activity toward other physiological substrates [4].
While not a natural coagulation component, Bz-Val-Gly-Arg-pNA illuminates regulatory mechanisms:
The substrate's resistance to coagulation enzymes highlights evolutionary substrate discrimination:
Factor Xa: Requires Glu at P2 (Bz-Ile-Glu-Gly-Arg-pNA ideal) [1] Thrombin: Requires D-Phe at P3 (S-2238 ideal) [3] Protein C Activator: Requires TGPR sequence [3]
This specificity profile makes it suitable for plasminogen activator studies without coagulation interference.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3